

Technical Guide: Physiological Function & Utility of 1,9-Dimethyluric Acid

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Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

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Executive Summary

1,9-Dimethyluric acid (CAS: 55441-62-8) is a methylated derivative of uric acid, functioning primarily as a bioactive metabolite in the catabolism of methylxanthines (caffeine, theophylline). While historically categorized as a terminal waste product, contemporary metabolomics has elevated its status to a functional biomarker for hepatic cytochrome P450 activity and a physiologic antioxidant.

Unlike its precursor methylxanthines (which act as potent adenosine receptor antagonists), 1,9-DMU exhibits a distinct pharmacological profile characterized by radical scavenging capabilities and renal clearance dynamics that mirror clinical outcomes in neurodegenerative and renal pathologies.

Chemical Biology & Physicochemical Properties[1]

[2][3][4]

Structural Identity

1,9-DMU belongs to the class of imidazopyrimidines (purines). Its structure features a purine ring system oxidized at the 2, 6, and 8 positions (trione), with methyl groups at the N-1 and N-9 positions.

- IUPAC Name: 1,9-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[1]
- Molecular Formula:
- Molecular Weight: 196.16 g/mol
- Key Feature: The N-9 methylation distinguishes it from the more common 1,7-dimethyluric acid (a major paraxanthine metabolite). This structural nuance alters its solubility and enzymatic affinity.

Physicochemical Behavior

- Solubility: Low aqueous solubility (typical of uric acid derivatives), necessitating active transport for renal excretion.
- Acidity: Weak acid; exists as a mono-anion at physiological pH (7.4), facilitating interaction with organic anion transporters (OATs) in the kidney.
- Redox Potential: Acts as an electron donor. The electron-rich purine ring allows it to quench reactive oxygen species (ROS), specifically hydroxyl radicals () and peroxynitrite ().

Physiological Pathways & Mechanisms

Metabolic Formation (The "Source")

1,9-DMU is generated through the oxidative demethylation of methylxanthines. While 1,7-DMU is the primary downstream product of paraxanthine, 1,9-DMU arises through alternative minor pathways or direct oxidation of 1,9-dimethyl-substituted precursors.

Key Enzymes:

- Cytochrome P450 1A2 (CYP1A2): The primary hepatic enzyme responsible for the initial demethylation steps of caffeine.
- Xanthine Oxidase (XO): Catalyzes the oxidation of the imidazole ring (C-8 position) to convert methylxanthines into their corresponding methyluric acids.

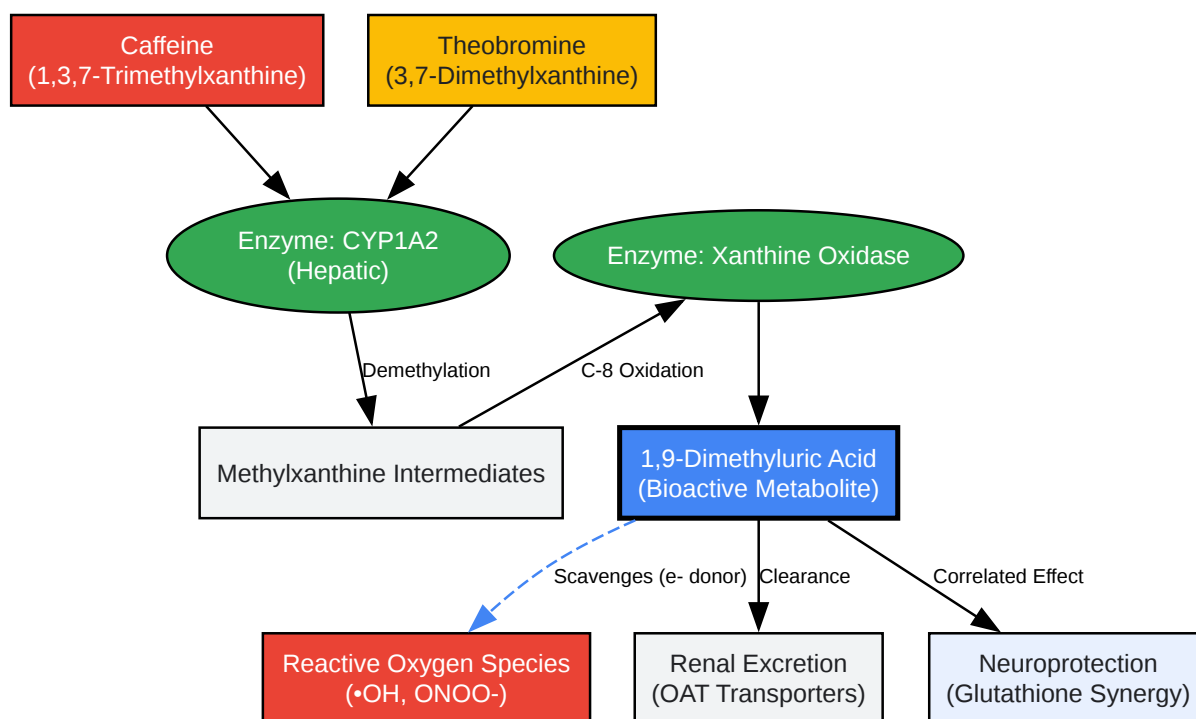
Antioxidant Mechanism (The "Function")

In physiological environments, 1,9-DMU functions as a non-enzymatic antioxidant.

- Radical Scavenging: It donates an electron to unstable free radicals (ROS).
- Stabilization: The resulting urate radical is resonance-stabilized and excreted, preventing the propagation of lipid peroxidation chains.
- Neuroprotection Hypothesis: Elevated levels of methyluric acids have been correlated with higher glutathione (GSH) synthesis in neuronal tissue, suggesting a synergistic protective role against oxidative stress in conditions like Parkinson's Disease (PD).

Visualization: Metabolic & Signaling Pathway

The following diagram illustrates the formation of 1,9-DMU and its downstream physiological interactions.



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Caption: Metabolic generation of 1,9-DMU via hepatic enzymes and its subsequent antioxidant and renal clearance pathways.

Diagnostic & Research Utility Biomarker in Metabolomics

1,9-DMU is utilized as a high-specificity feature in metabolomic profiling for:

- Parkinson's Disease (PD): Serum metabolomics indicate that reduced levels of caffeine metabolites, including dimethyluric acids, correlate with PD progression. 1,9-DMU serves as a marker for the "caffeine metabolic signature" often disrupted in PD patients.
- Kidney Function (Graft Monitoring): In kidney transplantation, 1,9-DMU levels in urine/plasma can differentiate between stable graft function and early dysfunction, reflecting the kidney's capacity to handle organic anions.

Comparative Data: Methyluric Acids

The following table contrasts 1,9-DMU with its isomers to assist in peak identification and functional differentiation.

Metabolite	Primary Precursor	Physiological Role	Detection (m/z)*
1,9-Dimethyluric Acid	Theobromine/Caffeine	Antioxidant, Minor Metabolite	197.067 (M+H) ⁺
1,7-Dimethyluric Acid	Paraxanthine	Major Caffeine Metabolite, CYP1A2 Probe	197.067 (M+H) ⁺
1,3-Dimethyluric Acid	Theophylline	Theophylline Metabolite	197.067 (M+H) ⁺
1-Methyluric Acid	1-Methylxanthine	Downstream Catabolite	183.051 (M+H) ⁺

*Note: Isomers have identical mass; chromatographic separation (retention time) is critical for specific identification.

Experimental Protocols

Protocol: LC-MS/MS Quantification of 1,9-DMU

Purpose: To quantify 1,9-DMU in plasma or urine without interference from isomers.

Reagents:

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 μ m).

Workflow:

- Sample Prep:
 - Mix 50 μ L plasma with 150 μ L cold acetonitrile (protein precipitation).

- Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).
- Collect supernatant.[2]
- Chromatography:
 - Flow Rate: 0.4 mL/min.
 - Gradient: 0-1 min (5% B), 1-6 min (5% -> 30% B), 6-8 min (Wash 95% B).
 - Critical Step: 1,9-DMU typically elutes after 1,3-DMU but before 1,7-DMU depending on column chemistry. Use a pure standard to confirm retention time (RT).
- Mass Spectrometry (MRM Mode):
 - Precursor Ion: 197.1 m/z ()
 - Product Ions: 140.1 m/z (Quantifier), 97.1 m/z (Qualifier).

Protocol: In Vitro Antioxidant Assay (DPPH)

Purpose: To validate the radical scavenging capacity of 1,9-DMU.

- Preparation: Dissolve 1,9-DMU in DMSO (stock 10 mM). Prepare serial dilutions (10 - 500 μ M).
- Reaction:
 - Add 20 μ L of 1,9-DMU solution to 180 μ L of DPPH solution (0.1 mM in methanol) in a 96-well plate.
 - Incubate in dark at Room Temperature for 30 mins.
- Measurement: Read Absorbance at 517 nm ().
- Calculation:

- Validation: Compare against Ascorbic Acid (Standard).

References

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